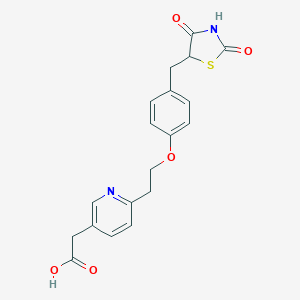

カルボキシピオグリタゾン (M-V)

説明

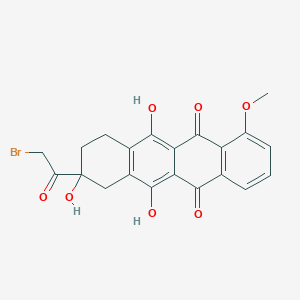

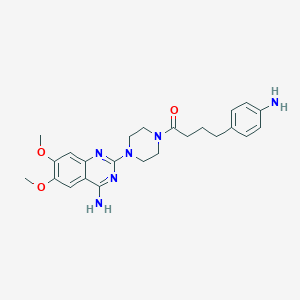

Carboxy Pioglitazone (M-V) is a metabolite of the antidiabetic drug Pioglitazone . It has a molecular formula of C19 H18 N2 O5 S and a molecular weight of 386.422 .

Molecular Structure Analysis

The molecular structure of Carboxy Pioglitazone (M-V) is represented by the SMILES string: OC(=O)Cc1ccc(CCOc2ccc(CC3SC(=O)NC3=O)cc2)nc1 . This structure includes various functional groups that contribute to its pharmacological activity.科学的研究の応用

癌研究:非小細胞肺癌(NSCLC)

カルボキシピオグリタゾン (M-V) は、NSCLCにおける抗腫瘍効果について研究されています。これは、NSCLC細胞の増殖能力と浸潤能力を低下させることが示されており、IC50は5〜10μMの範囲です。 これはアポトーシスを誘導し、癌細胞の生存と増殖に不可欠なMAPK、Myc、およびRas経路に関連する遺伝子の発現を抑制します .

眼科治療:抗炎症用途

眼科治療の分野では、カルボキシピオグリタゾン (M-V) は抗炎症作用を示しています。眼の炎症性疾患の治療効果を高めるために、ナノ粒子キャリアに組み込まれています。 この用途は、その溶解性と透過性の特性を利用して、眼の組織への薬物送達を強化します .

2型糖尿病治療

経口血糖降下剤として、カルボキシピオグリタゾン (M-V) は主に2型糖尿病の治療に使用されます。 これは、脂質とグルコースの代謝の調節に重要な役割を果たす核内受容体PPAR-γを選択的に刺激します .

作用機序

Target of Action

Carboxy Pioglitazone (M-V) primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Carboxy Pioglitazone (M-V) is a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Biochemical Pathways

The activation of PPARγ by Carboxy Pioglitazone (M-V) leads to changes in several biochemical pathways. It results in the downregulation of MAPK, Myc, and Ras genes, which are involved in cell proliferation and differentiation . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

Carboxy Pioglitazone (M-V) is well-absorbed, with a mean absolute bioavailability of 83% and reaches maximum concentrations in around 1.5 hours . It is metabolized by the hepatic cytochrome P450 enzyme system . The half-life is about 9 hours, but two active metabolites mainly contribute to the extended glucose-lowering effects .

Result of Action

The activation of PPARγ by Carboxy Pioglitazone (M-V) leads to improved insulin sensitivity and the improved uptake of blood glucose . This results in increased glucose transporters 1 and 4, lowered free fatty acids, enhanced insulin signaling, and reduced tumor necrosis factor alpha (TNF alpha) . These changes can increase glucose uptake and utilization in the peripheral organs and decrease gluconeogenesis in the liver, thereby reducing insulin resistance .

Action Environment

The efficacy of Carboxy Pioglitazone (M-V) can be influenced by environmental factors such as diet and exercise . Lifestyle measures, like caloric restriction and aerobic exercise, can be effective in preventing or delaying the onset of Type 2 diabetes . Therefore, the action, efficacy, and stability of Carboxy Pioglitazone (M-V) can be influenced by these environmental factors.

Safety and Hazards

生化学分析

Biochemical Properties

Carboxy Pioglitazone (M-V) is known to interact with various enzymes and proteins. It is a synthetic peroxisome proliferator-activated receptor (PPAR-γ) ligand . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid and glucose cell metabolism .

Cellular Effects

Carboxy Pioglitazone (M-V) has significant effects on various types of cells and cellular processes. It is known to positively influence insulin sensitivity and β-cell function . It also has the potential to alter the lipid profile . In cancer cells, Carboxy Pioglitazone (M-V) has been observed to reduce proliferative and invasive abilities, and induce apoptosis .

Molecular Mechanism

The molecular effects of Carboxy Pioglitazone (M-V) are primarily mediated through the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), a transcriptional regulator of adipocyte differentiation and lipid storage . It has been shown to downregulate MAPK, Myc, and Ras genes, leading to a dose-related reduction of survivin and phosphorylated proteins levels of the MAPK pathway .

Temporal Effects in Laboratory Settings

The effects of Carboxy Pioglitazone (M-V) over time in laboratory settings have been observed in several studies. For instance, it has been shown to increase survival and prevent body weight loss in tumor-bearing animals

Dosage Effects in Animal Models

In animal models, the effects of Carboxy Pioglitazone (M-V) vary with different dosages. For example, it has been shown to exhibit significant anticancer activity against chemically induced endometrial cancer in a dose-dependent manner . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

Carboxy Pioglitazone (M-V) is involved in several metabolic pathways. It is primarily metabolized by the enzyme CYP2C8 . It also plays a role in lipid and glucose cell metabolism .

Transport and Distribution

It is known that it exerts its effects primarily in the nucleus, where it binds to the PPARγ receptor .

Subcellular Localization

Carboxy Pioglitazone (M-V) is primarily localized in the nucleus of the cell, where it binds to the PPARγ receptor and exerts its effects

特性

IUPAC Name |

2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c22-17(23)10-13-1-4-14(20-11-13)7-8-26-15-5-2-12(3-6-15)9-16-18(24)21-19(25)27-16/h1-6,11,16H,7-10H2,(H,22,23)(H,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQJTMMAMWFMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435149 | |

| Record name | Pioglitazone Metabolite M5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-48-8 | |

| Record name | 3-Pyridineacetic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pioglitazone Metabolite M5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINEACETIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK29UX2P6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)